REACTION_CXSMILES
|
C([Li])CCC.CN(C)CCN(C)C.[F:14][C:15]([F:30])([F:29])[C:16]1[CH:28]=[CH:27][C:19]([O:20]C2CCCCO2)=[CH:18][CH:17]=1.CN(C)[CH:33]=[O:34].Cl>>[OH:20][C:19]1[CH:18]=[CH:17][C:16]([C:15]([F:14])([F:29])[F:30])=[CH:28][C:27]=1[CH:33]=[O:34]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.72 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2OCCCC2)C=C1)(F)F
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min at −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 h at −10° C
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 15 min at −10° C
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 659 mg | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |